Ethyl ((5-(2-(4-methoxyphenyl)-1-phenylethyl)-1,3,4-oxadiazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((5-(2-(4-methoxyphenyl)-1-phenylethyl)-1,3,4-oxadiazol-2-yl)thio)acetate is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group, a phenylethyl group, and a thioacetate group, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-(2-(4-methoxyphenyl)-1-phenylethyl)-1,3,4-oxadiazol-2-yl)thio)acetate typically involves multiple steps. One common method includes the reaction of ethyl 2-bromoacetate with 5-(2-(4-methoxyphenyl)-1-phenylethyl)-1,3,4-oxadiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(2-(4-methoxyphenyl)-1-phenylethyl)-1,3,4-oxadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas can facilitate reduction reactions.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazole derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-((5-(2-(4-methoxyphenyl)-1-phenylethyl)-1,3,4-oxadiazol-2-yl)thio)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-(2-(4-methoxyphenyl)-1-phenylethyl)-1,3,4-oxadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The oxadiazole ring and thioacetate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methoxyphenylacetate
- 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues
- 2-thio-containing pyrimidines
Uniqueness
Ethyl 2-((5-(2-(4-methoxyphenyl)-1-phenylethyl)-1,3,4-oxadiazol-2-yl)thio)acetate stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and research applications.
Properties
CAS No. |
78613-19-1 |
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Molecular Formula |
C21H22N2O4S |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
ethyl 2-[[5-[2-(4-methoxyphenyl)-1-phenylethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C21H22N2O4S/c1-3-26-19(24)14-28-21-23-22-20(27-21)18(16-7-5-4-6-8-16)13-15-9-11-17(25-2)12-10-15/h4-12,18H,3,13-14H2,1-2H3 |
InChI Key |
VPUGSSVKJAGDGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)C(CC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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